N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-24-14-5-3-2-4-13(14)16(22)20-21-17(23)15(26-18(21)25)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPJWBDBNASDH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced thiazolidinone derivatives
Substitution: Formation of substituted thiazolidinone derivatives
Scientific Research Applications
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Their Impact
Table 1: Key Analogues and Their Properties
Key Differences in Bioactivity and Physicochemical Behavior
Antimicrobial Activity :
- The nitro-substituted analogue () shows enhanced antibacterial activity due to electron-withdrawing effects, which increase membrane permeability .
- Methoxy groups (e.g., in the target compound) improve solubility but may reduce potency compared to nitro derivatives .
Antitumor Potential: Compounds with furan or pyrazole substituents () exhibit pronounced antiproliferative effects by inhibiting angiogenesis . The 4-chlorophenyl group in the target compound may enhance DNA intercalation but requires further validation .
Lipophilicity and Bioavailability :
Spectral and Crystallographic Insights
- IR Spectroscopy : The absence of νC=O bands (~1660–1680 cm⁻¹) in tautomerized forms confirms thione stabilization, as seen in .
- NMR Data : Protons adjacent to the thioxo group (e.g., NH) resonate downfield (δ 10–12 ppm), consistent with tautomeric forms .
- Crystallography : The Z-configuration of the exocyclic double bond is confirmed by single-crystal studies using SHELX and ORTEP-III () .
Biological Activity
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core, which is known for its pharmacological properties.
1. Antibacterial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not effective |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, especially against gram-positive bacteria .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor cell proliferation and angiogenesis. For example, a series of thiazolidinone derivatives demonstrated potent antiproliferative effects on human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.0 - 20.3 |
| PC-3 | 7.0 - 20.3 |
| HepG2 | 7.0 - 20.3 |
These results indicate that this compound could be explored further as a potential anticancer therapeutic .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, which is crucial for its pharmacological profile. Notably, it has shown strong inhibitory activity against acetylcholinesterase and urease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | Variable |
| Urease | Strong activity |
These enzyme inhibition studies highlight the potential of this compound in treating conditions related to enzyme dysfunctions .
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
- Antibacterial Screening : A study conducted by Zvarec et al. reported that thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Evaluation : Research by Jiang et al. demonstrated that thiazolidinone derivatives inhibited HIV infection and showed potential as anticancer agents by blocking cell proliferation .
- Enzyme Inhibition Analysis : A comprehensive study revealed that several derivatives displayed strong inhibitory effects on urease and acetylcholinesterase, suggesting their use in treating related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
